4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-hexylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a synthetic organic compound that features a difluoromethyl group and a pyrimidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of metal catalysts to facilitate the formation of the difluoromethyl group on the pyrimidinyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25F2N3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-hexylpyrimidin-2-amine |
InChI |
InChI=1S/C19H25F2N3/c1-4-5-6-7-10-22-19-23-16(12-17(24-19)18(20)21)15-9-8-13(2)14(3)11-15/h8-9,11-12,18H,4-7,10H2,1-3H3,(H,22,23,24) |
InChI Key |
IDCBWJINEPVEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.